4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid
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Overview
Description
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine core, followed by chlorination and carboxylation steps. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. The exact molecular targets and pathways involved can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:
- 4-chloro-2-methylthieno[3,2-c]pyridine
- 4-chloro-7-methylthieno[3,2-c]pyridine-2-carboxylic acid
These compounds share a similar core structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H6ClNO2S |
---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c1-4-3-14-7-5(9(12)13)2-11-8(10)6(4)7/h2-3H,1H3,(H,12,13) |
InChI Key |
JFGVSWMTZKHLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2C(=O)O)Cl |
Origin of Product |
United States |
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